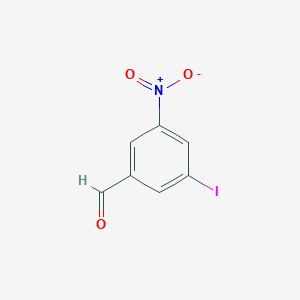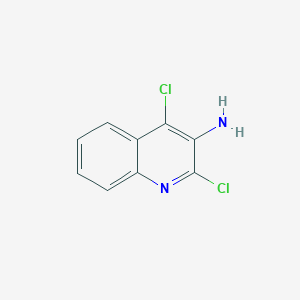
2,4-Dichloroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆Cl₂N₂. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloroaniline with suitable reagents to form the quinoline ring. This process often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites or allosteric sites, thereby affecting the biochemical pathways. In medicinal applications, it may act by interfering with DNA synthesis or protein function, leading to the inhibition of microbial growth or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2,4-Dichloroquinoline
- 3-Aminoquinoline
Uniqueness
2,4-Dichloroquinolin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
2,4-dichloroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKUTHCPGCVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)
![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
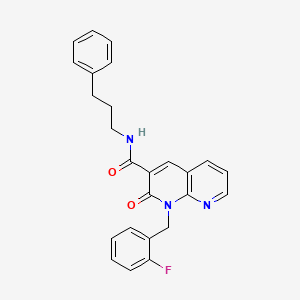
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2441050.png)
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
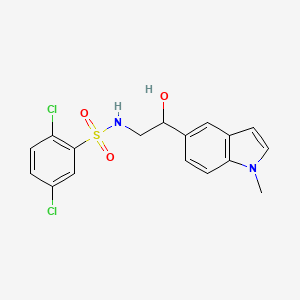
![1-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2441056.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)
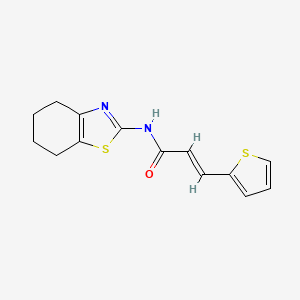
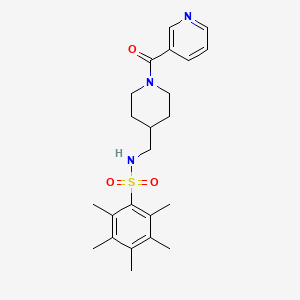
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)-2-propenenitrile](/img/structure/B2441063.png)
